molecular formula C12H17ClN2O2 B1523789 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 1258640-80-0

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B1523789
CAS No.: 1258640-80-0
M. Wt: 256.73 g/mol
InChI Key: VCCHWAPMJQFCQA-UHFFFAOYSA-N
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Description

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . Its parent structure, 6-(Azepan-1-yl)pyridine-3-carboxylic acid, has the CAS number 530130-06-4 and a molecular weight of 220.27 . This compound is a derivative of pyridine-3-carboxylic acid and features an azepane group, which is a seven-membered nitrogen-containing ring . Compounds with similar structural motifs, featuring both an azepane or piperidine group and a carboxylic acid functionality, have been investigated in pharmaceutical research for their potential biological activity. For instance, structurally related azepin-1-yl carboxylates have been identified in patent literature as potential agonists for the muscarinic M4 receptor, a target relevant for central nervous system conditions such as cognitive disorders and schizophrenia . Furthermore, analogous compounds containing a carboxylic acid group attached to a nitrogen-containing heterocycle are commonly explored in structure-based drug design campaigns for targets like renin and TRPV1 receptors . As a carboxylic acid, this compound is typically polar and can participate in hydrogen bonding, which may influence its solubility and interactions in biological systems . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(azepan-1-yl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-12(16)10-5-6-11(13-9-10)14-7-3-1-2-4-8-14;/h5-6,9H,1-4,7-8H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCHWAPMJQFCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride, a compound with the molecular formula C₁₂H₁₇ClN₂O₂ and a molecular weight of 256.73 g/mol, has garnered attention for its potential biological activities and applications in chemical and pharmaceutical fields. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an azepan group and a carboxylic acid functional group. Its unique structure is believed to contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₇ClN₂O₂
Molecular Weight256.73 g/mol
CAS Number1375473-86-1

Biological Activity

Research indicates that 6-(azepan-1-yl)pyridine-3-carboxylic acid hydrochloride may exhibit various biological activities, including:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines, indicating that this compound may also have anticancer properties.
  • Binding Affinity : Interaction studies have focused on its binding affinity to biological targets, which is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis

Synthesis of 6-(azepan-1-yl)pyridine-3-carboxylic acid hydrochloride can be achieved through several methods, often involving the reaction of pyridine derivatives with azepan-containing reagents. The general synthetic route may include:

  • Formation of the Pyridine Ring : Utilizing appropriate starting materials to construct the pyridine framework.
  • Substitution Reaction : Introducing the azepan group through nucleophilic substitution.
  • Carboxylation : Adding a carboxylic acid functional group to complete the synthesis.

Comparative Analysis

To understand the biological implications further, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
5-Amino-6-(azepan-1-yl)pyridine-3-carboxylic acidContains an amino group at the 5-positionEnhanced solubility and potential bioactivity
6-(Piperidin-1-yl)pyridine-3-carboxylic acidSubstituted with a piperidine insteadDifferent pharmacological profile
4-(Azepan-1-yl)pyridine-2-carboxylic acidCarboxylic acid at the 2-positionAltered receptor interaction properties

This table highlights how variations in substituents can lead to different pharmacological effects and applications.

Comparison with Similar Compounds

Key Differences :

  • Substituent Effects: The azepane group in the target compound introduces greater steric bulk and flexibility compared to smaller substituents like cyano or chloro. This may influence binding interactions in biological systems .
  • Solubility : The hydrochloride salt improves aqueous solubility relative to neutral esters (e.g., methyl acrylate derivatives), which are more lipophilic .

Heterocyclic Fused-Ring Analogues

Compounds with fused aromatic systems, such as imidazo[1,5-a]pyridine-3-carboxylic acid derivatives, exhibit distinct electronic properties due to extended π-conjugation:

Compound Name Core Structure Functional Impact
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid Fused imidazo-pyridine ring Enhanced rigidity; strong electron-withdrawing CF₃ group
6-(Azepan-1-yl)pyridine-3-carboxylic acid HCl Single pyridine ring Flexible azepane allows conformational adaptability

Key Differences :

  • Aromaticity: Fused-ring systems (e.g., imidazo-pyridine) exhibit planar rigidity, favoring π-π stacking interactions, whereas the single pyridine ring in the target compound may offer better adaptability to non-planar binding pockets .

Pyrrolidine vs. Azepane Analogues

The substitution of azepane with pyrrolidine (a five-membered amine ring) significantly alters molecular properties:

Compound Name Amine Ring Size Key Characteristics
6-(Pyrrolidin-1-yl)pyridazine-3-carboxylic acid HCl 5-membered Higher ring strain; reduced lipophilicity
6-(Azepan-1-yl)pyridine-3-carboxylic acid HCl 7-membered Lower ring strain; increased hydrophobic surface area

Key Differences :

  • Conformational Flexibility : Azepane’s larger ring reduces steric strain, enabling more stable ligand-receptor interactions compared to pyrrolidine .
  • Solubility : Both compounds are hydrochloride salts, but the azepane analogue’s larger hydrophobic surface may reduce aqueous solubility relative to pyrrolidine derivatives .

Research Implications and Limitations

While structural comparisons highlight differences in electronic, steric, and solubility profiles, direct biological or pharmacokinetic data for 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride are absent in the provided evidence. Further studies are needed to evaluate its efficacy in drug discovery contexts, particularly in targeting enzymes or receptors sensitive to flexible amine substituents.

Preparation Methods

Formation of the Azepane Ring

The azepane (seven-membered nitrogen-containing ring) is typically synthesized via ring-closing reactions starting from linear precursors containing amine and alkyl halide functionalities or epoxides. For example, nucleophilic substitution reactions involving chloromethyl epoxides and amines can yield azepane intermediates under controlled temperature and solvent conditions.

Functionalization of Pyridine Ring

The pyridine ring is functionalized at the 3-position with a carboxylic acid group. This can be achieved via:

  • Direct carboxylation of a suitable pyridine precursor.
  • Hydrolysis of ester intermediates derived from pyridine-3-carboxylates.
  • Use of palladium-catalyzed coupling reactions to introduce substituents that can be converted into carboxylic acids.

Coupling of Azepane to Pyridine

The key step involves nucleophilic substitution or amination reactions where the azepane nitrogen attacks the pyridine ring at the 6-position, often facilitated by catalysts or activating groups. Reaction conditions typically include:

  • Use of bases such as potassium carbonate.
  • Solvents like acetonitrile or isopropanol.
  • Temperature control between ambient and moderate heating (40°C to 115°C).
  • Catalysts such as palladium on carbon or palladium hydroxide on carbon for hydrogenation steps.

Formation of Hydrochloride Salt

The free base of 6-(Azepan-1-yl)pyridine-3-carboxylic acid is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., toluene) at controlled temperatures (0°C to 40°C). This step enhances the compound’s stability and facilitates purification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Azepane ring formation (~)-2-(chloromethyl)oxirane, benzylamine, NaHCO3, acetonitrile/water 0 to 80 Several hours Not specified Nucleophilic substitution to form 1-benzyl-3-azetidinol intermediate
Coupling to pyridine 6-Amino-3,5-difluoropyridine, potassium carbonate, solvent (e.g., isopropanol) 50 to 115 10 to 20 hours Moderate to high Catalyzed amination with palladium catalysts
Hydrogenation and salt formation Pd(OH)2 on carbon, H2 gas, water/isopropanol/acetic acid, HCl gas treatment 40 to 65 2 hours + salt formation High purity Reduction and salt formation step
Purification Crystallization, chromatography Ambient to 40 Variable High purity Final isolation of hydrochloride salt

Analytical and Purification Techniques

Research Findings and Optimization

  • Catalytic hydrogenation using palladium-based catalysts under mild pressure and temperature conditions improves yield and reduces impurities.
  • Control of water content in reaction media is critical to prevent side reactions and improve product stability.
  • Use of bases such as potassium carbonate facilitates nucleophilic substitution without excessive degradation.
  • Salt formation with hydrogen chloride gas enhances compound stability, making it suitable for storage and further applications.

Q & A

Q. What are the common synthetic routes for 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling azepane with a halogenated pyridine-carboxylic acid derivative. For example, a nucleophilic substitution reaction between 6-chloropyridine-3-carboxylic acid and azepane under basic conditions (e.g., sodium hydride or potassium carbonate) can form the azepane-pyridine core. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Reaction optimization includes:
  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may require inert atmospheres to prevent decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of azepane.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactivity .

Q. How can researchers characterize the purity and structural integrity of 6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., azepane integration at pyridine C6 and carboxylic acid at C3).
  • HPLC-MS : Quantify purity (>95% typical for research-grade material) and detect impurities (e.g., unreacted starting materials).
  • Elemental Analysis : Validate stoichiometry of C, H, N, and Cl.
  • X-ray Crystallography : Resolve crystal structure (if crystalline), confirming bond angles and protonation states .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL at pH 7.4). Solubility in organic solvents (e.g., DMSO) is critical for in vitro assays.
  • Stability : Hydrolytic stability in aqueous buffers (pH 2–9) should be tested via accelerated degradation studies (40°C, 75% RH). Carboxylic acid groups may esterify under acidic conditions, requiring pH monitoring .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in azepane). Strategies include:
  • Variable-Temperature NMR : Identify coalescence temperatures to confirm conformational exchange.
  • 2D NMR (COSY, NOESY) : Map spatial correlations between azepane protons and pyridine ring protons.
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts and compare with experimental data .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., amidation of the carboxylic acid group)?

  • Methodological Answer : To avoid side reactions (e.g., azepane ring opening):
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters or benzyl groups during azepane functionalization.
  • Coupling Reagents : Use carbodiimides (EDC/HOBt) for amide bond formation, minimizing activation of the azepane nitrogen.
  • Kinetic Control : Low-temperature reactions favor selective activation of the carboxylic acid over the tertiary amine .

Q. How do structural analogs (e.g., piperidine vs. azepane substituents) affect biological activity?

  • Methodological Answer : Comparative studies using analogs like 6-(piperidin-1-yl)pyridine-3-carboxylic acid hydrochloride reveal:
  • Ring Size Effects : Azepane’s 7-membered ring increases conformational flexibility, potentially enhancing binding to targets with larger pockets.
  • SAR Table :
CompoundRing SizeIC50 (Target X)LogP
Azepane7-membered12 nM1.8
Piperidine6-membered45 nM1.2
  • Computational Docking : MD simulations predict azepane’s improved hydrophobic interactions .

Q. What crystallographic challenges arise in resolving the hydrochloride salt’s structure, and how are they addressed?

  • Methodological Answer :
  • Protonation States : The pyridine nitrogen may remain unprotonated, while the azepane nitrogen is protonated. X-ray diffraction with synchrotron radiation improves resolution.
  • Disorder : Azepane ring conformers may require multi-component refinement.
  • Database Comparisons : Cross-reference with CSD entries (e.g., pyridinium salts) to validate bond lengths and angles .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental solubility data?

  • Methodological Answer :
  • QSAR Models : Refine parameters (e.g., Abraham solvation parameters) using experimental solubility data.
  • Co-solvent Studies : Test solubilization in PEG or cyclodextrin solutions to identify outliers.
  • pH-Solubility Profiling : Compare predicted vs. measured solubility at multiple pH levels to adjust pKa calculations .

Methodological Tables

Table 1 : Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
6-Chloropyridine-3-carboxylic acidIncomplete substitutionExtended reaction time, excess azepane
N-OxidesOxidative side reactionsUse degassed solvents, antioxidants

Table 2 : Key Stability-Indicating HPLC Parameters

ColumnMobile PhaseFlow RateDetection (λ)
C18 (5 µm)0.1% TFA in H2O/MeCN1.0 mL/min254 nm

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride
Reactant of Route 2
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6-(Azepan-1-yl)pyridine-3-carboxylic acid hydrochloride

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